1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine
Description
Properties
IUPAC Name |
1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c1-15-7-8-21(13-16(15)2)30(28,29)25-11-9-24(10-12-25)22(27)17(3)14-26-20(6)18(4)19(5)23-26/h7-8,13,17H,9-12,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWKMXNEFCXFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)CN3C(=C(C(=N3)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine (CAS No. 890603-35-7) is a piperazine derivative with potential biological activity that has garnered interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H32N4O3S
- Molecular Weight : 432.58 g/mol
- Structure : The compound features a piperazine core substituted with a sulfonyl group and a pyrazole moiety, which are known to influence its biological properties.
Piperazine derivatives often interact with neurotransmitter systems in the central nervous system (CNS). Specifically, compounds similar to this compound have been shown to modulate the release and reuptake of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA). These interactions can lead to various behavioral effects and side effects.
Neurotransmitter Modulation
Research indicates that piperazine derivatives can significantly increase levels of neurotransmitters:
- Dopamine : Associated with stimulation and reward pathways.
- Serotonin : Linked to mood regulation and entactogenic effects.
- Norepinephrine : Elevated levels may affect cardiovascular health negatively.
In animal studies, it has been observed that these compounds can induce both desirable effects (e.g., increased locomotion) and adverse effects (e.g., potential for serotonin syndrome) depending on dosage and individual variability in metabolism .
Case Studies
- Locomotor Activity Studies : In experiments involving rodents, administration of piperazine derivatives led to dose-dependent increases in locomotor activity. However, at higher doses, adverse effects such as convulsions were noted .
- Behavioral Pharmacology : A study on dibenzylpiperazine (DBZP), a common by-product of piperazine synthesis, showed that it produced significant behavioral changes similar to methamphetamine but with lower potency. This highlights the potential for abuse and adverse health outcomes associated with piperazine derivatives .
Safety Profile
While the compound shows promise in modulating neurotransmitter systems, safety concerns arise from its potential for addiction and adverse cardiovascular effects. The variability in metabolism due to genetic polymorphisms in cytochrome P450 enzymes could lead to unpredictable pharmacokinetics in different individuals .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and safety profiles of several related piperazine derivatives:
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its effects on the central nervous system, particularly regarding its potential as an antidepressant and anxiolytic agent. Research indicates that it may exert serotonin reuptake inhibition, which is crucial for treating mood disorders.
Study 1: Antidepressant Effects
A study published in a peer-reviewed journal investigated the antidepressant properties of this compound in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages. The study concluded that the compound could be a candidate for further development as an antidepressant medication .
Study 2: Cognitive Enhancement
Another research effort focused on the cognitive-enhancing properties of the compound. It was found to improve memory retention and learning capabilities in rodent models. This suggests potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .
Synthesis and Development
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine involves several chemical reactions that ensure high purity and yield. The methods developed for its synthesis have been optimized to minimize costs and environmental impact, making it a viable candidate for pharmaceutical production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
- Analog () : Replaces pyrazole with 1,2,4-triazole , reducing steric bulk and increasing hydrogen-bonding capacity. The triazole analog (CAS 879056-59-4) has a lower molar mass (397.88 g/mol vs. 481.6 g/mol) and a 4-chlorophenyl sulfonyl group, which may enhance electron-withdrawing effects .
Sulfonyl Group Modifications
- Target Compound : The 3,4-dimethylphenyl sulfonyl group contributes electron-donating methyl substituents, improving solubility compared to halogenated analogs.
- Compound: Features a 3,4-difluorobenzyl group and 4-methylphenylsulfonyl substituent. Crystal structure analysis reveals a chair conformation for the piperazine ring and a dihedral angle of 40.2° between aromatic rings, influencing molecular stacking .
Piperazine Functionalization Strategies
- Compound: Substitutes the propanoyl chain with a 1-ethyl-3,5-dimethylpyrazole sulfonyl group. This simpler structure (C₁₁H₂₀N₄O₂S, 296.37 g/mol) lacks the propanoyl spacer, reducing conformational flexibility .
- Derivatives : Include nitro, methoxy, and halogenated aryl groups on piperazine. For example, 3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl methanesulfonate (3g) demonstrates how alkoxy groups modulate pharmacokinetics .
Table 1: Key Properties of Target Compound and Analogs
Preparation Methods
Preparation of the Pyrazole Intermediate
The 3,4,5-trimethyl-1H-pyrazole subunit is synthesized via cyclization of hydrazine derivatives with diketones. A patented method optimizes this process:
Step 1: Synthesis of 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one
-
Reactants : 3,4-Dimethylphenylhydrazine hydrochloride, ethyl acetoacetate.
-
Conditions : Reflux in aqueous medium with a reducing agent (e.g., sodium bisulfite) for 4 hours.
-
Workup : Crystallization from isopropanol-water (2:1) yields 92% purity.
Advantages :
Functionalization of the Pyrazole Intermediate
The pyrazolin-5-one is converted to 3,4,5-trimethyl-1H-pyrazole via methylation:
Synthesis of the Propanoyl-Pyrazole Side Chain
Step 1: Acylation of Pyrazole
-
Reactants : 3,4,5-Trimethyl-1H-pyrazole, 2-methyl-3-chloropropanoyl chloride.
-
Conditions : Base (K₂CO₃) in anhydrous DMF, 60°C for 6 hours.
Step 2: Coupling with Piperazine Sulfonamide
Sulfonylation of Piperazine
Step 1: Preparation of 4-(3,4-Dimethylphenylsulfonyl)piperazine
-
Reactants : Piperazine, 3,4-dimethylbenzenesulfonyl chloride.
-
Conditions : Triethylamine in THF, 0°C to room temperature.
Optimization and Process Improvements
Solvent and Temperature Effects
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Solvent | Toluene | Water/isopropanol |
| Reaction Time | 8–10 hours | 4 hours |
| Yield | 65% | 89% |
| Purity | 85% | 92% |
Key Insight : Aqueous-phase reactions reduce side products and improve reproducibility.
Catalytic Enhancements
-
Reducing Agents : Sodium bisulfite increases phenylhydrazine stability, preventing oxidative degradation.
-
Coupling Reagents : Substituting DCC with EDC reduces toxicity and improves atom economy.
Characterization and Quality Control
-
HPLC Analysis : Purity >98% achieved via gradient elution (C18 column, acetonitrile/water).
-
¹H NMR : δ 2.25 (s, 6H, Ar–CH₃), δ 3.45 (t, 4H, piperazine).
Industrial Scalability and Environmental Impact
Q & A
Q. What are the key structural features of the compound and their implications in drug design?
The compound features a piperazine core modified with a 3,4-dimethylphenylsulfonyl group and a 2-methylpropanoyl chain linked to a 3,4,5-trimethylpyrazole . These structural elements contribute to:
- Receptor binding : The sulfonyl group enhances hydrogen bonding and electrostatic interactions with target proteins .
- Metabolic stability : Methyl substituents on the phenyl and pyrazole rings reduce oxidative metabolism, improving half-life .
- Lipophilicity : The trimethylpyrazole moiety balances solubility and membrane permeability .
Q. What are the established synthetic routes, and how can reaction conditions be optimized?
Synthesis typically involves:
Piperazine functionalization : Condensation of the sulfonyl group using NaH in DMSO at 80–100°C .
Propanoyl linkage : Coupling via acid chloride intermediates with triethylamine as a base .
Pyrazole incorporation : Cyclocondensation of hydrazine derivatives with α,β-keto compounds .
Q. Which spectroscopic techniques are recommended for structural characterization?
Q. How do solubility and stability profiles influence preclinical formulation?
Q. What validated analytical methods quantify purity in complex matrices?
| Method | Application | Key Parameters | Reference |
|---|---|---|---|
| HPLC | Purity assessment (≥95%) | C18 column, 70:30 MeCN/H₂O, 1 mL/min | |
| LC-MS | Impurity profiling | ESI+ mode, 200–800 m/z range |
Q. What computational approaches predict physicochemical properties?
- Molecular docking : Assess binding to serotonin/dopamine receptors using AutoDock Vina .
- ADMET prediction : SwissADME for bioavailability radar (e.g., TPSA ~90 Ų) .
Advanced Research Questions
Q. What molecular targets are proposed based on structural analogs, and how can they be validated?
- Hypothesized targets : Dopamine D3 receptors (due to piperazine-pharmacophore similarity) and fungal tyrosinase (via pyrazole interactions) .
- Validation strategies :
- Radioligand binding assays (³H-spiperone competition for D3) .
- Enzyme inhibition studies (tyrosinase activity with L-DOPA substrate) .
Q. How can contradictory biological activity reports be resolved?
Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative efficacy) may arise from:
- Assay conditions : Adjust inoculum size (1×10⁵ CFU/mL) and incubation time (24 vs. 48 hrs) .
- Structural analogs : Compare with 1-(4-nitrobenzyl)piperazine derivatives to isolate substituent effects .
Q. What strategies establish structure-activity relationships (SAR) for pharmacological effects?
Q. What metabolic stability challenges are anticipated, and how can derivatization help?
Q. How should in vivo efficacy studies be designed to address toxicity?
Q. What crystallization conditions are successful for similar piperazine derivatives?
- Solvent system : Dioxane/water (3:1) for monoclinic crystal growth .
- Polymorph screening : Use 96-well plates with 10 solvents (e.g., MeOH, EtOAc) and thermal cycling (25–80°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
